molecular formula C38H64N8O14 B1211220 Aminoglycoside 66-40C CAS No. 60870-21-5

Aminoglycoside 66-40C

Cat. No. B1211220
CAS RN: 60870-21-5
M. Wt: 857 g/mol
InChI Key: OKDBJIDCKFMJCC-UHFFFAOYSA-N
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Description

Aminoglycoside 66-40C is a natural product found in Micromonospora inyonensis with data available.

Scientific Research Applications

Biomimetic Synthesis and Structural Refinement

Aminoglycoside 66-40C is a unique macrocyclic natural product synthesized biomimetically. It originates from a selective non-enzymatic macro-dimerization, a notable process in the context of its production by Micromonospora, the producer of the antibiotic sisomicin. This synthesis method established its structural complexity and origin (Hanessian & Maianti, 2010).

Structural and Kinetic Study of Self-Assembling Properties

Research on Aminoglycoside 66-40C revealed its unique property of forming a 16-membered macrocyclic bis-imine stable in aqueous solution. This self-assembly occurs from a self-selecting condensation of 6′-aldehyde monomers, demonstrating its distinctiveness among natural products (Hanessian, Maianti, Ly, & Deschênes-Simard, 2012).

Resistance Mechanisms in Bacteria

In a broader context of aminoglycosides, studies have identified resistance mechanisms in bacteria, such as the methylation of 16S rRNA by specific methyltransferases, which confer resistance to this class of antibiotics. This research is crucial for understanding bacterial resistance to aminoglycosides, including Aminoglycoside 66-40C (Galimand, Schmitt, Panvert, Desmolaize, Douthwaite, Mechulam, & Courvalin, 2011).

Development of Aminoglycoside-Based Biomaterials

Recent advancements include the development of aminoglycoside-based biomaterials for various applications. These biomaterials, constructed using aminoglycosides as building blocks, showcase potential in antibacterial and gene delivery applications. This represents a novel direction in the utilization of aminoglycosides like Aminoglycoside 66-40C (Hu, Yang, Cheng, Li, & Cheng, 2021).

Interactions with the Eukaryotic Ribosome

Another significant area of research involves the interactions of aminoglycosides with the eukaryotic ribosome. Studies have shown that aminoglycosides impact the eukaryotic translation mechanism, providing insights into their potential therapeutic applications beyond their antibacterial properties (Prokhorova, Altman, Djumagulov, Shrestha, Urzhumtsev, Ferguson, Chang, Yusupov, Blanchard, & Yusupova, 2017).

properties

CAS RN

60870-21-5

Product Name

Aminoglycoside 66-40C

Molecular Formula

C38H64N8O14

Molecular Weight

857 g/mol

IUPAC Name

6,14,20,28-tetraamino-5,19-bis[[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy]-2,16,29,30-tetraoxa-9,23-diazapentacyclo[23.3.1.111,15.03,8.017,22]triaconta-9,11,23,25-tetraene-4,18-diol

InChI

InChI=1S/C38H64N8O14/c1-37(51)13-53-35(25(49)31(37)43-3)57-27-19(41)9-21-29(23(27)47)59-33-17(39)7-5-16(55-33)12-46-22-10-20(42)28(58-36-26(50)32(44-4)38(2,52)14-54-36)24(48)30(22)60-34-18(40)8-6-15(56-34)11-45-21/h5-6,11-12,17-36,43-44,47-52H,7-10,13-14,39-42H2,1-4H3

InChI Key

OKDBJIDCKFMJCC-UHFFFAOYSA-N

SMILES

CC1(COC(C(C1NC)O)OC2C(CC3C(C2O)OC4C(CC=C(O4)C=NC5CC(C(C(C5OC6C(CC=C(O6)C=N3)N)O)OC7C(C(C(CO7)(C)O)NC)O)N)N)N)O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC3C(C2O)OC4C(CC=C(O4)C=NC5CC(C(C(C5OC6C(CC=C(O6)C=N3)N)O)OC7C(C(C(CO7)(C)O)NC)O)N)N)N)O

synonyms

aminoglycoside 66-40C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminoglycoside 66-40C
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Aminoglycoside 66-40C
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Aminoglycoside 66-40C
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Aminoglycoside 66-40C
Reactant of Route 6
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